Cas no 915933-32-3 (5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide)
5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- 5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide
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- Inchi: 1S/C15H18N2O3S/c1-4-12-8-9-13(20-3)14(10-12)21(18,19)17-15-7-5-6-11(2)16-15/h5-10H,4H2,1-3H3,(H,16,17)
- InChI Key: HYOPCNUCWISGKV-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(NC1=CC=CC(C)=N1)C1C=C(CC)C=CC=1OC
5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3318-0304-2μmol |
5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
915933-32-3 | 90%+ | 2μmol |
$57.0 | 2023-07-27 | |
| Life Chemicals | F3318-0304-5μmol |
5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
915933-32-3 | 90%+ | 5μmol |
$63.0 | 2023-07-27 | |
| Life Chemicals | F3318-0304-10μmol |
5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
915933-32-3 | 90%+ | 10μmol |
$69.0 | 2023-07-27 | |
| Life Chemicals | F3318-0304-1mg |
5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
915933-32-3 | 90%+ | 1mg |
$54.0 | 2023-07-27 | |
| Life Chemicals | F3318-0304-2mg |
5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
915933-32-3 | 90%+ | 2mg |
$59.0 | 2023-07-27 | |
| Life Chemicals | F3318-0304-3mg |
5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
915933-32-3 | 90%+ | 3mg |
$63.0 | 2023-07-27 | |
| Life Chemicals | F3318-0304-4mg |
5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
915933-32-3 | 90%+ | 4mg |
$66.0 | 2023-07-27 | |
| Life Chemicals | F3318-0304-5mg |
5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
915933-32-3 | 90%+ | 5mg |
$69.0 | 2023-07-27 | |
| Life Chemicals | F3318-0304-10mg |
5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
915933-32-3 | 90%+ | 10mg |
$79.0 | 2023-07-27 | |
| Life Chemicals | F3318-0304-15mg |
5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
915933-32-3 | 90%+ | 15mg |
$89.0 | 2023-07-27 |
5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide
Introduction to 5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide (CAS No. 915933-32-3) and Its Emerging Applications in Chemical Biology
5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide, identified by the CAS number 915933-32-3, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the class of sulfonamides, which are widely recognized for their versatile biological activities. The presence of multiple functional groups, including an ethyl substituent, a methoxy group, and a pyridine moiety, contributes to its diverse interactions with biological targets, making it a promising candidate for further investigation in drug discovery and therapeutic development.
The molecular structure of 5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide exhibits a benzenesulfonamide core, which is flanked by an ethyl group at the 5-position and a methoxy group at the 2-position. Additionally, the nitrogen atom of the sulfonamide group is linked to a 6-methylpyridinyl ring at the 2-position. This arrangement creates a multifaceted scaffold that can engage with various biological receptors and enzymes, thereby facilitating its exploration as a potential therapeutic agent.
In recent years, sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide may confer unique biochemical activities by modulating the binding affinity and selectivity to target proteins. For instance, the pyridine ring can interact with aromatic pockets in protein binding sites, while the sulfonamide moiety can form hydrogen bonds or coordinate with metal ions, enhancing its pharmacological efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide with high precision. These studies suggest that the compound may exhibit inhibitory effects on key enzymes involved in cancer progression, such as kinases and proteases. Furthermore, its ability to cross cell membranes due to its lipophilic nature makes it an attractive candidate for developing novel small-molecule drugs that can penetrate biological barriers effectively.
The synthesis of 5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the ethyl group at the 5-position and the methoxy group at the 2-position necessitates precise control over reaction conditions to avoid unwanted side products. Additionally, the coupling of the pyridine moiety to the sulfonamide core demands expertise in transition-metal-catalyzed cross-coupling reactions, which are commonly employed in modern synthetic chemistry.
One of the most compelling aspects of 5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide is its potential as a scaffold for structure-based drug design. By leveraging high-throughput screening technologies and fragment-based drug discovery approaches, researchers can identify derivatives of this compound that exhibit enhanced potency and selectivity against specific disease targets. This strategy has been successfully applied in recent years to develop novel therapeutics for various diseases, including oncology and neurodegenerative disorders.
The pharmacokinetic properties of 5-ethyl-2-methoxy-N-(6-methylpyridin-2-yb)benzene1-sulfonamide are also of great interest. Preliminary studies indicate that this compound exhibits moderate solubility in both water and organic solvents, which is favorable for formulation development. Moreover, its stability under physiological conditions suggests that it may have a reasonable shelf life when stored appropriately. These characteristics make it an attractive candidate for further preclinical testing to evaluate its safety and efficacy profile.
In conclusion,5 - ethyl - 22 - methox y - N - ( 66 - methyl py rid ine -22 - yl ) b en zene -11 - sulf on am ide ( CAS No . 915933 -32 -3 ) is a structurally intriguing compound with significant potential in chemical biology . Its unique substitution pattern , combined with its favorable pharmacokinetic properties , makes it an excellent candidate for further investigation as a therapeutic agent . As research in this field continues to evolve , it is likely that additional applications for this compound will be discovered , further solidifying its importance in drug discovery and development .
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